molecular formula C27H49N11O14 B12582069 H-Ser-Thr-Asn-Thr-Arg-Ser-Ser-OH CAS No. 488721-79-5

H-Ser-Thr-Asn-Thr-Arg-Ser-Ser-OH

Cat. No.: B12582069
CAS No.: 488721-79-5
M. Wt: 751.7 g/mol
InChI Key: WISFCOAWUZDWRV-HPFKAQIRSA-N
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Description

H-Ser-Thr-Asn-Thr-Arg-Ser-Ser-OH is an octapeptide with the sequence Serine-Threonine-Asparagine-Threonine-Arginine-Serine-Serine. The sequence includes polar residues (Ser, Thr, Asn) and a positively charged Arg, which may contribute to hydrogen bonding, solubility, or interaction with biomolecules. Such sequences are often explored in peptide-based drug design, enzyme engineering, or cell adhesion studies .

Properties

CAS No.

488721-79-5

Molecular Formula

C27H49N11O14

Molecular Weight

751.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C27H49N11O14/c1-10(42)18(37-20(45)12(28)7-39)25(50)34-14(6-17(29)44)22(47)38-19(11(2)43)24(49)33-13(4-3-5-32-27(30)31)21(46)35-15(8-40)23(48)36-16(9-41)26(51)52/h10-16,18-19,39-43H,3-9,28H2,1-2H3,(H2,29,44)(H,33,49)(H,34,50)(H,35,46)(H,36,48)(H,37,45)(H,38,47)(H,51,52)(H4,30,31,32)/t10-,11-,12+,13+,14+,15+,16+,18+,19+/m1/s1

InChI Key

WISFCOAWUZDWRV-HPFKAQIRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CO)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ser-Thr-Asn-Thr-Arg-Ser-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Ser-Thr-Asn-Thr-Arg-Ser-Ser-OH: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in serine and threonine can be oxidized to form aldehydes or ketones.

    Reduction: Reduction reactions can modify the peptide’s functional groups, such as converting carbonyl groups to alcohols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Various alkylating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine aldehyde, while reduction can produce serinol.

Scientific Research Applications

H-Ser-Thr-Asn-Thr-Arg-Ser-Ser-OH: has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as in drug delivery systems and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism by which H-Ser-Thr-Asn-Thr-Arg-Ser-Ser-OH exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The peptide’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Structural Motifs and Charge Distribution

Target Peptide :
  • Sequence : Ser-Thr-Asn-Thr-Arg-Ser-Ser
  • Key Features: Ser/Thr-rich region: Multiple hydroxyl groups for hydrogen bonding. Polarity: High due to Asn and Thr.
Comparisons :

PHSRN Peptide (Pro-His-Ser-Arg-Asn) :

  • Found in fibronectin, this pentapeptide synergizes with the RGD motif to enhance cell adhesion via α5β1 integrin binding.
  • Overlap : Both sequences include Ser-Arg-Asn , suggesting a conserved motif for biological activity. However, the target lacks Pro-His, which is critical for fibronectin’s synergy .
  • Functional Insight : The Arg residue in PHSRN is essential for activity; this may extend to the target peptide’s Arg in analogous roles .

H-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-OH: A decapeptide with the Thr-Arg-Asn motif. The tyrosine residues in this peptide add hydrophobicity absent in the target .

XynII Xylanase Mutants (ST4/ST5): Modification: Introduction of Arg into a Ser/Thr-rich plane improved thermostability.

Key Findings:
  • Cell Adhesion : The PHSRN peptide’s synergy with RGD underscores the importance of short charged motifs. The target’s Ser-Arg cluster may mimic this in specific contexts .
  • Stereochemical Considerations: Unlike Z-D-Ser-OH (D-configuration), the target uses L-amino acids, which are critical for natural biomolecular interactions .

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